molecular formula C21H21N3O3S B6545435 N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide CAS No. 946202-36-4

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide

Número de catálogo: B6545435
Número CAS: 946202-36-4
Peso molecular: 395.5 g/mol
Clave InChI: YIOVFRXFBBEARX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a synthetic small molecule characterized by a pyridazine core substituted with an ethanesulfonyl group at position 4. This pyridazine ring is linked via a phenyl group at position 3 to a terminal 3,5-dimethylbenzamide moiety. The 3,5-dimethylbenzamide group may contribute to improved solubility and hydrogen-bonding capacity compared to ester-based analogs.

Propiedades

IUPAC Name

N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-4-28(26,27)20-9-8-19(23-24-20)16-6-5-7-18(13-16)22-21(25)17-11-14(2)10-15(3)12-17/h5-13H,4H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOVFRXFBBEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Characteristics:

  • Molecular Formula: C17H21N3O3S
  • Molecular Weight: 347.43 g/mol
  • LogP: 2.652
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 73.67 Ų

The compound's biological activity can be attributed to its structural components, particularly the pyridazine ring and the sulfonamide group. These features enhance its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition: The sulfonamide moiety may inhibit specific enzymes that are crucial for tumor growth.
  • Cell Cycle Modulation: Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels, contributing to cytotoxicity in malignant cells.

Anticancer Activity

Recent studies have indicated that N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against human promyelocytic leukemia (HL-60) and squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4).

Table 1: Cytotoxicity Data

Cell LineCC50 (µM)Selectivity Index (SI)
HL-60105
HSC-284
HSC-3126
HSC-4157

The selectivity index (SI) is calculated as the ratio of the CC50 for non-malignant cells to that for malignant cells, indicating a preference for targeting cancerous over normal cells.

Case Studies

  • Study on Tumor Selectivity:
    A study reported that compounds similar to N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethylbenzamide showed greater toxicity towards malignant cells compared to non-malignant cells. The mechanisms involved included activation of caspases and mitochondrial depolarization leading to apoptosis .
  • Interaction with Biological Targets:
    Preliminary interaction studies suggest that this compound may bind to specific receptors involved in cancer progression, which could lead to the development of targeted therapies .

Comparación Con Compuestos Similares

Key Observations :

Pyridazine vs. Isoxazole : The target compound retains the pyridazine scaffold, whereas I-6273, I-6373, and I-6473 incorporate isoxazole rings, which are smaller and less polar. Pyridazine’s nitrogen-rich structure may enhance π-π stacking or polar interactions with target proteins compared to isoxazole derivatives .

Linker Flexibility: The rigid phenyl linker in the target compound contrasts with the flexible phenethylamino, phenethylthio, or phenethoxy linkers in the I-series.

Terminal Group : The benzamide group replaces the ethyl benzoate ester in the I-series, likely enhancing hydrogen-bonding capacity and reducing susceptibility to esterase-mediated hydrolysis.

Pharmacological and Physicochemical Implications

Binding Affinity and Selectivity

  • The ethanesulfonyl group’s polarity may improve solubility and membrane permeability compared to the methyl group in I-6232 .
  • The benzamide terminal group could strengthen interactions with polar residues in target binding pockets, unlike the ester group in I-series compounds, which may prioritize lipophilicity.

Metabolic Stability

  • Ethyl benzoate esters (I-series) are prone to hydrolysis by esterases, limiting their plasma half-life. The benzamide in the target compound is expected to resist enzymatic degradation, enhancing bioavailability .

Electronic and Steric Effects

  • The ethanesulfonyl group’s electron-withdrawing nature may modulate the pyridazine ring’s electron density, influencing binding kinetics. In contrast, the 3-methylisoxazole in I-6373 and I-6473 introduces steric bulk without significant electronic effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.